N‑Formylation Drives a 5000‑Fold Increase in Cathepsin L Inhibition Potency Over the Unsubstituted Diethyl Ester
In enzyme assays with cathepsin L, the N‑formylated derivative (diethyl 1‑formyl aziridine‑2,3‑dicarboxylate) exhibited a 5000‑fold greater inhibitory potency compared to the unsubstituted 2,3‑diethyl aziridine‑2,3‑dicarboxylate [1]. This dramatic difference is attributed to a substantial lowering of the reaction barrier for nucleophilic ring opening by the enzyme's active‑site cysteine [2].
| Evidence Dimension | Inhibition potency (fold‑difference) |
|---|---|
| Target Compound Data | Baseline inhibition (no quantitative IC50 reported for unsubstituted compound; used as reference) |
| Comparator Or Baseline | Diethyl 1‑formyl aziridine‑2,3‑dicarboxylate |
| Quantified Difference | 5000‑fold greater inhibition |
| Conditions | Enzyme assay with cathepsin L; measured via residual enzyme activity after pre‑incubation with inhibitor [1] |
Why This Matters
Procurement of the unsubstituted diethyl ester as a control or building block is essential for quantifying the magnitude of potency enhancement achievable through N‑substitution.
- [1] Vicik R, Helten H, Schirmeister T, Engels B. Rational design of aziridine-containing cysteine protease inhibitors with improved potency: studies on inhibition mechanism. ChemMedChem. 2006;1(9):1021-1028. View Source
- [2] Degel B, Vicik R, Schirmeister T, Engels B. Rational Design of Improved Aziridine-Based Inhibitors of Cysteine Proteases. J Phys Chem B. 2009;113(15):5282-5289. View Source
